3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid
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Overview
Description
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential anticancer agents and other therapeutic compounds.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share a similar core structure but differ in the position of the nitrogen atom and substituents.
Indole Derivatives: Indoles have a similar fused ring system but with different heteroatoms and substitution patterns.
Uniqueness
3-Bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and carboxylic acid groups provide versatile sites for further functionalization, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-c]pyridine-6-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-6-1-7(8(12)13)10-2-4(5)6/h1-3,11H,(H,12,13) |
InChI Key |
OMQPORHNXZGKQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1C(=O)O)C(=CN2)Br |
Origin of Product |
United States |
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